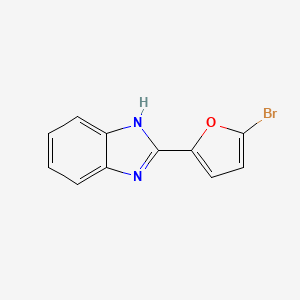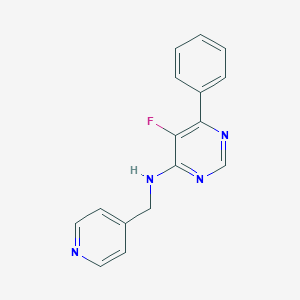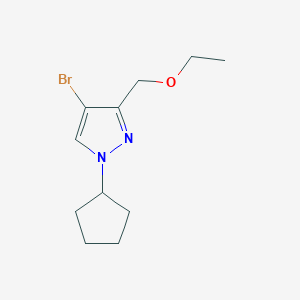
4-bromo-1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BCT-197 and is a potent and selective inhibitor of the inflammasome, which is a key component of the innate immune system. In
Wirkmechanismus
BCT-197 acts as a potent and selective inhibitor of the NLRP3 inflammasome, which is a key component of the innate immune system. The NLRP3 inflammasome is responsible for the activation of caspase-1, which in turn leads to the production of pro-inflammatory cytokines such as IL-1β and IL-18. BCT-197 binds to the NLRP3 inflammasome and prevents the activation of caspase-1, thereby reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BCT-197 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that BCT-197 is a potent inhibitor of the NLRP3 inflammasome and can reduce the production of pro-inflammatory cytokines. In vivo studies have shown that BCT-197 can reduce inflammation in a range of disease models, including colitis, Alzheimer's disease, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of BCT-197 is its potency and selectivity for the NLRP3 inflammasome. This makes it a valuable tool for studying the role of the inflammasome in disease pathogenesis and for developing new therapies. However, one limitation of BCT-197 is that it is not suitable for use in human clinical trials due to its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on BCT-197. One area of interest is the development of more potent and selective inhibitors of the inflammasome. Another area of interest is the identification of new targets for inflammasome inhibition, as this may have therapeutic potential in a range of diseases. Additionally, further studies are needed to determine the safety and toxicity of BCT-197 in animal models.
Synthesemethoden
The synthesis of BCT-197 involves the reaction of 4-bromo-1-cyclopentyl-3-(hydroxymethyl)-1H-pyrazole with ethyl chloroformate in the presence of triethylamine. The resulting product is then treated with sodium hydride and ethyl bromide to yield BCT-197. This synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
BCT-197 has been extensively studied for its potential applications in research. One of the key areas of interest is its ability to inhibit the inflammasome, which is a complex of proteins that plays a critical role in the innate immune response. Inhibition of the inflammasome has been shown to have therapeutic potential in a range of diseases, including inflammatory bowel disease, Alzheimer's disease, and cancer.
Eigenschaften
IUPAC Name |
4-bromo-1-cyclopentyl-3-(ethoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2O/c1-2-15-8-11-10(12)7-14(13-11)9-5-3-4-6-9/h7,9H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYQFEBGBABKRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN(C=C1Br)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-allyl-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide](/img/structure/B2993735.png)
![N-(4-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methylacetamide](/img/structure/B2993737.png)
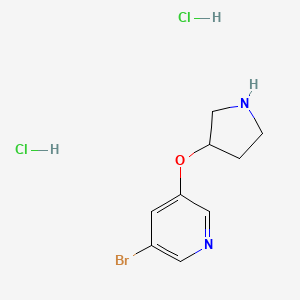
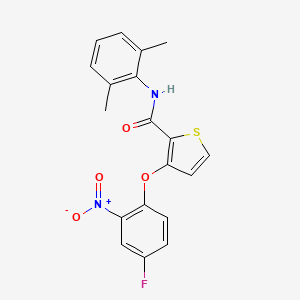

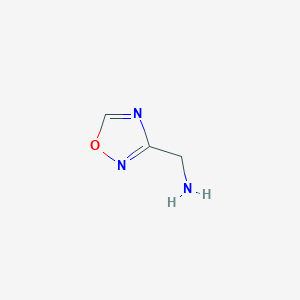

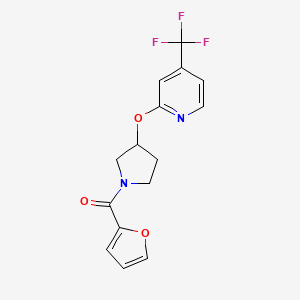

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2993747.png)
![2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(4-methoxyphenyl)ethanone](/img/structure/B2993748.png)
![S-[2-[(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate](/img/structure/B2993750.png)
